

# An In-depth Technical Guide to Selective ATR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Atr-IN-19 |           |  |  |  |  |
| Cat. No.:            | B12411436 | Get Quote |  |  |  |  |

A Comprehensive Look at Berzosertib (VE-822), a Model Selective ATR Inhibitor

Note to the Reader: This document was initially intended to focus on the compound **ATR-IN-19**. However, a thorough review of publicly available scientific literature and patent databases revealed a lack of detailed quantitative data and experimental protocols for this specific molecule. To fulfill the core requirements of providing an in-depth technical guide, we have substituted **ATR-IN-19** with Berzosertib (also known as VE-822 or VX-970). Berzosertib is a potent, highly selective, and clinically evaluated ATR inhibitor with a wealth of published data, making it an excellent representative for illustrating the principles and methodologies associated with this class of inhibitors.

### Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator kinase in the DNA Damage Response (DDR) pathway.[1][2] It plays a pivotal role in maintaining genomic integrity, particularly in response to single-stranded DNA (ssDNA) breaks and replication stress.[2][3] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][3]

Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability, oncogene-induced replication stress, or defects in other DDR pathways, such as the Ataxia-Telangiectasia Mutated (ATM) pathway.[4][5] This dependency creates a therapeutic window, making selective ATR inhibitors a promising strategy in oncology. The



principle of synthetic lethality is often exploited, where inhibiting ATR is selectively toxic to cancer cells that have lost a parallel DDR pathway (e.g., ATM-deficient tumors), while normal cells remain viable.[4][6][7]

Berzosertib (VE-822) is a first-in-class, potent, and selective ATP-competitive inhibitor of ATR kinase that has been extensively evaluated in preclinical and clinical studies.[8][9]

## **Quantitative Data for Berzosertib (VE-822)**

The following tables summarize the key quantitative metrics for Berzosertib, providing a clear overview of its potency, selectivity, and cellular activity.

# Table 1: Biochemical Potency and Kinase Selectivity of Berzosertib

This table presents the in vitro enzymatic activity of Berzosertib against ATR and other related kinases, highlighting its high selectivity.

| Target Kinase | Parameter | Value (nM) | Fold<br>Selectivity vs.<br>ATR | Reference(s) |
|---------------|-----------|------------|--------------------------------|--------------|
| ATR           | Ki        | <0.2       | -                              | [8][9]       |
| ATR           | IC50      | 19         | -                              | [10][11]     |
| ATM           | Ki        | 34         | >170x                          | [8][9]       |
| ATM           | IC50      | 2,600      | ~137x                          | [8][10]      |
| DNA-PK        | IC50      | 18,100     | ~953x                          | [10]         |
| mTOR          | IC50      | >1,000     | >52x                           | [8]          |
| РІЗКу         | Ki        | 220        | >1100x                         | [8]          |

## **Table 2: Cellular Activity of Berzosertib**

This table summarizes the cytotoxic and anti-proliferative effects of Berzosertib as a single agent in various human cancer cell lines.



| Cell Line | Cancer<br>Type                        | Parameter                            | Value (µM) | Assay<br>Duration | Reference(s |
|-----------|---------------------------------------|--------------------------------------|------------|-------------------|-------------|
| HT29      | Colon<br>Carcinoma                    | IC50                                 | 0.019      | Not Specified     | [11][12]    |
| Cal-27    | Head and Neck Squamous Cell Carcinoma | IC50                                 | 0.285      | 72 hours          | [13]        |
| FaDu      | Head and Neck Squamous Cell Carcinoma | IC50                                 | 0.252      | 72 hours          | [13]        |
| PSN-1     | Pancreatic<br>Cancer                  | Cellular IC50<br>(ATR<br>inhibition) | 0.019      | Not Specified     | [8]         |
| MiaPaCa-2 | Pancreatic<br>Cancer                  | Cellular IC50<br>(ATR<br>inhibition) | 0.019      | Not Specified     | [8]         |

## **Signaling Pathways and Experimental Workflows**

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in characterizing ATR inhibitors.







Cell Cycle Arrest

(G2/M Checkpoint)

ATR Signaling Pathway and Point of Inhibition

Replication Fork

Stabilization & Repair









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATR signaling: more than meeting at the fork PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Berzosertib | VE-822 | ATR inhibitor | antitumor | TargetMol [targetmol.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Selective ATR Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411436#atr-in-19-as-a-selective-atr-kinase-inhibitor]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com